![molecular formula C10H12O4 B1270617 Ethyl 5-acetyl-2-methylfuran-3-carboxylate CAS No. 19615-50-0](/img/structure/B1270617.png)
Ethyl 5-acetyl-2-methylfuran-3-carboxylate
Overview
Description
Ethyl 5-acetyl-2-methylfuran-3-carboxylate is a chemical compound with the formula C10H12O4 . It belongs to the class of furans, which are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom.
Synthesis Analysis
The synthesis of Ethyl 5-acetyl-2-methylfuran-3-carboxylate can be achieved through various methods. One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which then transforms into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of Ethyl 5-acetyl-2-methylfuran-3-carboxylate is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of the compound is 196.20 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 5-acetyl-2-methylfuran-3-carboxylate are diverse. For instance, it can undergo a reaction with acetic acid in isopropyl alcohol at 82℃ for 8 hours to yield Ethyl 2-methyl-5-acetyl-3-furoate carbethoxyhydrazone .Scientific Research Applications
Spectroscopic Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR have been extensively used for structural elucidation of compounds like Ethyl 5-acetyl-2-methylfuran-3-carboxylate . These techniques help in the study of geometrical and vibrational properties of the compound .
Food Industry
Ethyl 5-acetyl-2-methylfuran-3-carboxylate is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked . It is obtained when an amino acid reacts with a reducing sugar .
Therapeutics
Furan and its derivatives, including Ethyl 5-acetyl-2-methylfuran-3-carboxylate, have applications in therapeutics . However, the specific therapeutic uses of this compound need further research.
Photovoltaic Applications
Furan derivatives are also used in photovoltaic applications . They can be used in the manufacture of solar cells and other photovoltaic devices.
Dyes and Pigments
Furan derivatives are used in the production of dyes and pigments . They can contribute to the color and other properties of these materials.
Corrosion Inhibitors
Furan derivatives can act as corrosion inhibitors . They can help protect metals and other materials from corrosion.
Sustainable Chemistry
Furan derivatives play a role in sustainable chemistry . They can be used in the development of environmentally friendly chemical processes and products.
Agrochemicals
Furan derivatives are used in agrochemicals . They can be used in the production of pesticides, fertilizers, and other agricultural chemicals.
properties
IUPAC Name |
ethyl 5-acetyl-2-methylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-13-10(12)8-5-9(6(2)11)14-7(8)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCIKNIQRBSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-2-methylfuran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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